molecular formula C12H5K2NO9S2 B149419 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt CAS No. 79539-35-8

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt

Cat. No. B149419
CAS RN: 79539-35-8
M. Wt: 449.5 g/mol
InChI Key: MIOVHACHHDENNE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt, also known as Lucifer Yellow anhydride dipotassium salt, is a useful dye for biological research purposes . It is a building block for the synthesis of water-soluble polar tracers such as lucifer yellow probes .


Synthesis Analysis

This compound has been used to synthesize the fluorescent peptide analog, Lucifer yellow anhydride .


Molecular Structure Analysis

The molecular formula of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt is C12H5K2NO9S2. It has a molecular weight of 449.50 .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of >300 °C (lit.) . It has an extinction coefficient of ≥20000 at 264-268 nm, ≥30000 at 226-232 nm, and ≥8000 at 348-352 nm in 0.1 M NaOH at 0.01 g/L .

Scientific Research Applications

Synthesis of Water-Soluble Polar Tracers

This compound serves as a crucial building block in the synthesis of water-soluble polar tracers, such as lucifer yellow probes. These tracers are vital in various biological and medical research applications, including the tracing of neuronal pathways and the study of biological membranes .

Fluorescent Peptide Analog Synthesis

It is used to synthesize fluorescent peptide analogs like Lucifer yellow anhydride. This application is significant in biochemistry and cell biology research for labeling and visualizing cells, proteins, and other biomolecules under a microscope .

Biological Dye

As a dye, it finds its application in biological research where it is used to stain cells and tissues. This allows for better visualization under microscopic analysis, which is essential for histological studies and cellular biology .

Three-Point Recognition

The compound is employed in three-point recognition systems. This application is crucial in the development of selective sensors that can recognize and bind to specific molecules, such as neurotransmitters like L-DOPA .

Selective Fluorescence Sensing

It is also used in selective fluorescence sensing of molecules like L-DOPA. This has implications in diagnostic research, particularly in the detection and study of diseases like Parkinson’s where L-DOPA levels are a focus .

properties

IUPAC Name

dipotassium;8-amino-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-7,11-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO9S2.2K/c13-10-5-1-4(23(16,17)18)2-6-9(5)7(12(15)22-11(6)14)3-8(10)24(19,20)21;;/h1-3H,13H2,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOVHACHHDENNE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)OC2=O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5K2NO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511944
Record name Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt

CAS RN

79539-35-8
Record name Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Reactant of Route 2
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Reactant of Route 3
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Reactant of Route 4
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Reactant of Route 5
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Reactant of Route 6
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.